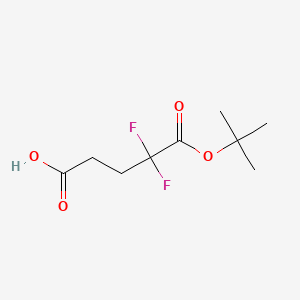

5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoicacid

Description

5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid (CAS: 2169022-53-9) is a fluorinated carboxylic acid derivative characterized by a tert-butoxy group at position 5, two fluorine atoms at position 4, and a ketone group at position 3. Its molecular formula is C₉H₁₄F₂O₄, with a molecular weight of 241.29 g/mol .

Properties

Molecular Formula |

C9H14F2O4 |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

4,4-difluoro-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |

InChI |

InChI=1S/C9H14F2O4/c1-8(2,3)15-7(14)9(10,11)5-4-6(12)13/h4-5H2,1-3H3,(H,12,13) |

InChI Key |

IAEBIKQICHNRFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl alcohol and a fluorinating agent in the presence of a catalyst to achieve the desired substitution . The reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

Substitution: The tert-butoxy group and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a protecting group in organic synthesis, while the difluoro substituents can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to undergo specific chemical reactions and interact with enzymes or other biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 5-(tert-butoxy)-4,4-difluoro-5-oxopentanoic acid, such as tert-butoxy, oxo, or fluorinated groups:

Key Observations:

- Fluorine Substitution: The target compound’s 4,4-difluoro groups distinguish it from analogues like 5-(4-fluorophenyl)-5-oxopentanoic acid, which has a single fluorine atom on an aromatic ring. This substitution enhances electronegativity and may improve metabolic stability in drug candidates .

- tert-Butoxy Group: Present in both the target compound and 5-(tert-butoxy)-5-oxopentanoic acid (CAS 63128-51-8), this group acts as a protective moiety for carboxylic acids, enabling controlled reactivity in multi-step syntheses .

- Amino Derivatives: Compounds like 5-((tert-butoxycarbonyl)amino)-4-oxopentanoic acid (CAS 72072-06-1) highlight the utility of tert-butoxycarbonyl (Boc) groups in peptide chemistry, where they protect amines during synthesis .

Physicochemical Properties

A comparison of key properties:

Biological Activity

5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tert-butoxy group and two fluorine atoms attached to a pentanoic acid backbone. The presence of fluorine enhances lipophilicity and can influence the compound's interaction with biological targets.

Biological Activity

Mechanism of Action : The biological activity of 5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms can increase binding affinity and selectivity towards molecular targets, while the tert-butoxy group may facilitate hydrophobic interactions.

Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain metabolic enzymes, potentially affecting pathways involved in cancer progression or inflammatory responses. For instance, it has been noted for its interaction with fibroblast activation protein (FAP), which is crucial in tumor microenvironments .

Research Findings

Recent studies have highlighted the potential of 5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid in various biological contexts:

- Cancer Research : In vitro assays have demonstrated that the compound exhibits selective inhibition against FAP, leading to reduced tumor cell proliferation in preclinical models .

- Metabolic Pathways : The compound's structural features allow it to participate in metabolic pathways, influencing the activity of enzymes involved in amino acid metabolism. This could have implications for conditions such as metabolic syndrome or obesity .

- Pharmacokinetics : Studies indicate that the compound shows favorable pharmacokinetic properties, including metabolic stability and bioavailability, which are essential for therapeutic applications .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 5-(Tert-butoxy)-4,4-difluoro-5-oxopentanoic acid:

- Study on Tumor Uptake : A preclinical study involving mice with colon cancer demonstrated significant accumulation of radiolabeled derivatives of this compound in tumor tissues compared to normal tissues, suggesting its potential as a targeted therapeutic agent .

- Inflammation Models : In models of inflammatory diseases, the compound showed promise in reducing markers of inflammation, indicating a potential role in treating autoimmune conditions .

Data Table

| Study | Findings | Implications |

|---|---|---|

| Tumor Uptake Study | High accumulation in tumors; low background activity | Potential for targeted cancer therapy |

| Enzyme Inhibition | Selective inhibition of FAP; reduced tumor cell growth | Implications for cancer treatment |

| Pharmacokinetic Assessment | Good metabolic stability; improved bioavailability | Favorable for drug development |

Q & A

Q. What are the key synthetic strategies for preparing 5-(tert-butoxy)-4,4-difluoro-5-oxopentanoic acid?

- Methodological Answer : The synthesis typically involves:

- Protection/Deprotection : The tert-butoxy group acts as a transient protecting group for carboxylic acids, introduced via reaction with tert-butyl halides or anhydrides under basic conditions .

- Fluorination : Direct fluorination at the 4,4-positions is achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, targeting ketone precursors .

- Oxidation : Controlled oxidation of intermediates (e.g., alcohols to ketones) using mild oxidizing agents such as Dess-Martin periodinane ensures minimal side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization are standard for isolating high-purity products .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹⁹F NMR : Distinct peaks at δ -120 to -130 ppm confirm difluorination at the 4,4-positions .

- ¹H/¹³C NMR : tert-Butyl protons appear as a singlet (~1.4 ppm), while the ketone carbonyl resonates at ~200-210 ppm in ¹³C NMR .

- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (241.29 g/mol) and fragmentation patterns. Electrospray ionization (ESI) in negative mode is optimal for carboxylate detection .

Q. What analytical challenges arise during quantification of this compound in reaction mixtures?

- Methodological Answer :

- HPLC Challenges : The tert-butoxy group’s hydrophobicity can cause peak broadening. Use C18 reverse-phase columns with acidic mobile phases (0.1% trifluoroacetic acid in water/acetonitrile) to improve resolution .

- Interference from Byproducts : Fluorinated byproducts (e.g., over-fluorinated analogs) may co-elute. Tandem MS (MS/MS) with selective ion monitoring (SIM) enhances specificity .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in metal-chelating applications?

- Methodological Answer :

- Electron-Withdrawing Effects : The 4,4-difluoro groups increase the electrophilicity of the ketone, enhancing its coordination to metal ions (e.g., gallium-68 in radiopharmaceuticals). DFT calculations show reduced electron density at the carbonyl oxygen, favoring chelation .

- Steric Effects : The tert-butoxy group creates steric hindrance, limiting unwanted side reactions in multicomponent syntheses (e.g., peptide coupling). Molecular docking studies predict optimal spatial orientation for binding to target proteins .

Q. What strategies mitigate hydrolysis of the tert-butoxy group during prolonged storage or in vivo studies?

- Methodological Answer :

- Stabilization via pH Control : Store the compound in anhydrous solvents (e.g., DMSO-d6) at pH 5–6 to slow acid-catalyzed hydrolysis. Avoid aqueous buffers unless stabilized with lyophilization .

- Derivatization : Convert the free acid to a methyl ester (using diazomethane) for in vivo applications, then enzymatically hydrolyze post-administration .

Q. How can computational modeling optimize the design of analogs for improved chelation efficiency?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with metal ions (e.g., ⁶⁸Ga³⁺). Focus on binding affinity at the ketone and carboxylate moieties .

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict sites for fluorination or tert-butoxy substitution that enhance stability and chelation kinetics .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer :

- Contradictory Data : Yields vary from 40–75% depending on fluorination methods (e.g., DAST vs. XtalFluor-E). Reproducibility issues arise from trace moisture sensitivity .

- Resolution :

- Moisture Control : Use Schlenk-line techniques or molecular sieves to maintain anhydrous conditions.

- Alternative Reagents : XtalFluor-E (non-hygroscopic) improves consistency in fluorination steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.